8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3’,4’,6’-tri-O-acetyl-2’-deoxy-2’-phtha 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3’,4’,6’-tri-O-acetyl-2’-deoxy-2’-phtha
Brand Name: Vulcanchem
CAS No.: 106445-30-1
VCID: VC0014446
InChI: InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3/t37-,38-,40-,41-,42-,43-,44-,45-,50-,51+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C
Molecular Formula: C51H58N2O18
Molecular Weight: 987.021

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3’,4’,6’-tri-O-acetyl-2’-deoxy-2’-phtha

CAS No.: 106445-30-1

Reference Standards

VCID: VC0014446

Molecular Formula: C51H58N2O18

Molecular Weight: 987.021

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3’,4’,6’-tri-O-acetyl-2’-deoxy-2’-phtha - 106445-30-1

CAS No. 106445-30-1
Product Name 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3’,4’,6’-tri-O-acetyl-2’-deoxy-2’-phtha
Molecular Formula C51H58N2O18
Molecular Weight 987.021
IUPAC Name methyl 9-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-3-(1,3-dioxoisoindol-2-yl)-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate
Standard InChI InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3/t37-,38-,40-,41-,42-,43-,44-,45-,50-,51+/m1/s1
Standard InChIKey URCGXQQSVGCWTE-UHJRMTOFSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C
Synonyms 8-Methoxycarbonyloctyl-3-O-benzyl-2,2’-dideoxy-2,2’-diphthalimido-3’.4’.6’-L-O-acetyl-β-cellobiose; 9-[[2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β
PubChem Compound 71750036
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator